2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Overview
Description
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups and two methylthio groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of methoxy groups at the 2 and 7 positions of the naphthalene ring. This can be achieved through a reaction with methanol in the presence of a catalyst such as sulfuric acid.
Methylthiolation: Introduction of methylthio groups at the 3 and 6 positions. This step involves the reaction of the methoxylated naphthalene with methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-3,6-dimethyl-naphthalene: Similar structure but with dimethyl groups instead of methylthio groups.
2,7-Dimethoxy-3,6-dichloro-naphthalene: Similar structure but with dichloro groups instead of methylthio groups.
Uniqueness
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105404-97-5 | |
Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of (DMbTN)3(ClO4)2 influence its electrical and magnetic properties?
A1: The crystal structure of (DMbTN)3(ClO4)2 is crucial to understanding its properties. The 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene molecules arrange themselves in triads within the crystal lattice []. These triads are the fundamental building blocks that dictate the material's electrical and magnetic behavior. The trimerization leads to a unique situation where the primary spin excitations are thermally activated triplet spin excitations of the Wannier type. This arrangement, coupled with the inherent electronic properties of 2,7-Dimethoxy-3,6-bis(methylthio)naphthalene, contributes to the observed semiconductivity, the relatively large band gap of 0.6 eV, and the strong antiferromagnetic interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.